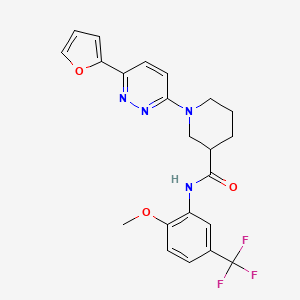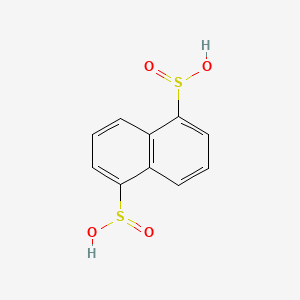
Naphthalene-1,5-disulfinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,5-disulfinic Acid, also known as Armstrong’s acid, is a fluorescent organic compound with the formula C10H6(SO3H)2 . It is one of several isomers of naphthalenedisulfonic acid and is a colorless solid, typically obtained as the tetrahydrate .
Synthesis Analysis
Armstrong’s acid is prepared by disulfonation of naphthalene with oleum . The reaction is as follows: C10H8 + 2 SO3 → C10H6(SO3H)2 . Further sulfonation gives the 1,3,5-trisulfonic acid derivative .Chemical Reactions Analysis
Fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also useful . Nitration gives nitrodisulfonic acids, which are precursors to amino derivatives .Physical And Chemical Properties Analysis
Naphthalene-1,5-disulfinic Acid is a colorless solid . It is a strong acid and is typically obtained as the tetrahydrate . It is thermally stable up to 300°C .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
naphthalene-1,5-disulfinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S2/c11-15(12)9-5-1-3-7-8(9)4-2-6-10(7)16(13)14/h1-6H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWSEDCSANSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)O)C(=C1)S(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,5-disulfinic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)
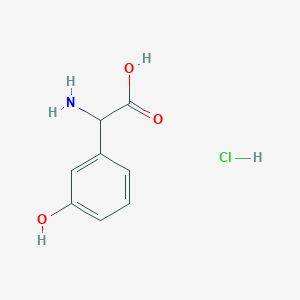
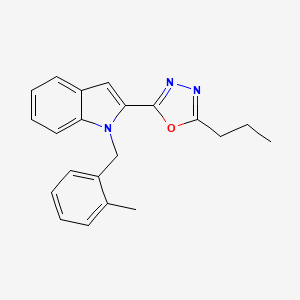
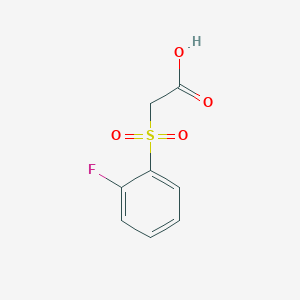
![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)

![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)
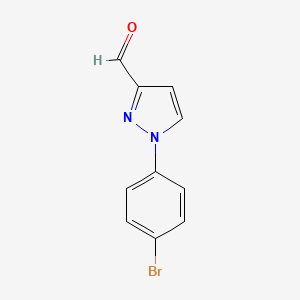
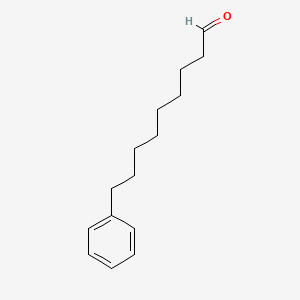

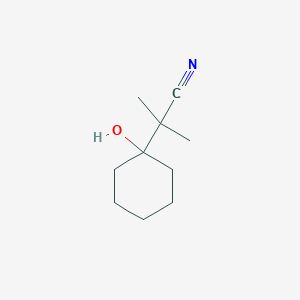
![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)
